![molecular formula C16H23N3O3 B2895523 1-(Tert-butyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-30-7](/img/structure/B2895523.png)
1-(Tert-butyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Description
1-(Tert-butyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that belongs to the class of urea derivatives. It is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications.
Scientific Research Applications
Free Radical Scavenging
Research has shown that compounds structurally related to 1-(Tert-butyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea have been investigated for their ability to scavenge free radicals. For instance, studies on T-0970 and T-0162, which share a similar structural motif, demonstrate their effectiveness in reducing myocardial infarct size in rabbits by scavenging free radicals, indicating potential therapeutic applications in cardiovascular diseases (Hashimoto et al., 2001); (Yamashita et al., 2000).
Chemical Modification for Biological Activity
Modifications of the core structure of 1-(Tert-butyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea have led to the development of novel analogs with improved pharmacological profiles. For instance, the design and synthesis of analogs replacing the pyridine ring with a pyrimidine ring or a 1,2,3,4-tetrahydro-β-carboline scaffold have shown promising results in alleviating chronic pain with an improved tolerability profile compared to the lead compound BCTC (Nie et al., 2020).
Utility in Synthetic Chemistry
The compound and its derivatives have been used in synthetic chemistry for various applications. For instance, studies on the control of lithiation sites in derivatives and the directed lithiation of related compounds demonstrate their utility in creating substituted derivatives for further chemical exploration (Smith et al., 2013); (Smith et al., 2013).
properties
IUPAC Name |
1-tert-butyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)18-15(21)17-11-9-14(20)19(10-11)12-5-7-13(22-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWZVEXUESYKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea |
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